An In-depth Technical Guide to 1,3-Benzothiazole-4-sulfonyl Chloride
An In-depth Technical Guide to 1,3-Benzothiazole-4-sulfonyl Chloride
CAS Number: 149575-65-5
This technical guide provides a comprehensive overview of 1,3-Benzothiazole-4-sulfonyl chloride, a key intermediate in the synthesis of biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, physicochemical data, and insights into its application in medicinal chemistry.
Chemical and Physical Properties
1,3-Benzothiazole-4-sulfonyl chloride is a heterocyclic compound featuring a fused benzene and thiazole ring system, with a sulfonyl chloride group at the 4-position. This reactive functional group makes it a valuable building block for the synthesis of a variety of sulfonamide derivatives.
Table 1: Physicochemical Properties of 1,3-Benzothiazole-4-sulfonyl Chloride
| Property | Value | Reference |
| CAS Number | 149575-65-5 | [1][2] |
| Molecular Formula | C₇H₄ClNO₂S₂ | [1][2][3] |
| Molecular Weight | 233.70 g/mol | [1][2][3] |
| Alternate Names | 4-Benzothiazolesulfonyl Chloride | [1][2] |
| Appearance | Not explicitly stated, likely a solid | |
| Solubility | The parent compound, 1,3-benzothiazole, is soluble in organic solvents like ethanol, methanol, and DMSO, with limited solubility in water.[4] The sulfonyl chloride derivative is expected to be reactive with protic solvents. |
Synthesis and Spectral Data
The synthesis of 1,3-Benzothiazole-4-sulfonyl chloride is a critical process for its utilization as a chemical intermediate. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of 1,3-Benzothiazole-4-sulfonyl Chloride
This protocol is adapted from a patented synthetic route.[3]
Materials:
-
Benzo[d]thiazole
-
Chlorosulfonic acid
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine
Procedure:
-
At 0°C, slowly add Benzo[d]thiazole (1 g, 7.45 mmol) dropwise to chlorosulfonic acid (5.5 mmol).
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Heat the mixture to 105°C and continue stirring overnight.
-
Cool the resulting mixture to -10°C and slowly quench by pouring it onto crushed ice.
-
Extract the mixture with ethyl acetate (2 x 100 mL).
-
Combine the organic phases and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using 15% petroleum ether in ethyl acetate to yield 1,3-Benzothiazole-4-sulfonyl chloride.[3]
Yield: 218 mg[3]
Spectral Data
The synthesized compound can be characterized by the following spectral data:
Table 2: Spectral Data for 1,3-Benzothiazole-4-sulfonyl Chloride
| Spectrum | Data | Reference |
| ¹H NMR (CHLOROFORM-d) | δ: 9.41 (s, 1H), 8.41 (dd, J = 8.1, 1.0 Hz, 1H), 8.29 (dd, J = 7.7, 1.1 Hz, 1H), 7.68 (t, J = 7.9 Hz, 1H) | [3] |
| LC-MS | m/z 234.7 (M+H)⁺ | [3] |
Biological Significance and Applications in Drug Discovery
While direct biological activity data for 1,3-Benzothiazole-4-sulfonyl chloride is not extensively available, its core structure, benzothiazole, is a well-established pharmacophore in medicinal chemistry. Benzothiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The sulfonyl chloride group of the title compound serves as a reactive handle to synthesize sulfonamide derivatives, which are a prominent class of therapeutic agents.
Role as a Synthetic Intermediate for Biologically Active Molecules
1,3-Benzothiazole-4-sulfonyl chloride is primarily utilized as a precursor for the synthesis of various benzothiazole-based sulfonamides. These derivatives have shown significant potential as inhibitors of key biological targets.
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Caption: Synthetic utility of 1,3-Benzothiazole-4-sulfonyl chloride.
Benzothiazole Sulfonamides as Enzyme Inhibitors
Derivatives of benzothiazole sulfonamides have been extensively studied as inhibitors of various enzymes, highlighting the therapeutic potential of compounds synthesized from 1,3-Benzothiazole-4-sulfonyl chloride.
3.2.1. Carbonic Anhydrase Inhibitors
Benzothiazole-6-sulfonamide derivatives have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII.[5] These enzymes are involved in various physiological and pathological processes, including pH regulation, bone resorption, and tumorigenesis.
Table 3: Inhibition Data (Kᵢ in nM) of Representative Benzothiazole-6-sulfonamide Derivatives against Carbonic Anhydrase Isoforms
| Compound | hCA I | hCA II | hCA IX | hCA XII |
| Derivative 1 | 0.052 ± 0.022 | 0.025 ± 0.010 | - | - |
| Derivative 2 | 0.971 ± 0.280 | 0.682 ± 0.335 | - | - |
| Acetazolamide (Standard) | - | - | - | - |
| (Data for specific benzothiazole-6-sulfonamide derivatives as reported in the literature)[6][7] |
3.2.2. PI3K/AKT Signaling Pathway Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[8][9] Several studies have identified benzothiazole derivatives as potent inhibitors of this pathway.[8][10][11] A novel benzothiazole derivative, PB11, was found to induce apoptosis in human cancer cell lines by suppressing the PI3K/AKT signaling pathway.[8] Another study reported the design and synthesis of novel benzothiazole derivatives as selective PI3Kβ inhibitors.[9]
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Caption: Inhibition of the PI3K/AKT signaling pathway by benzothiazole derivatives.
Conclusion
1,3-Benzothiazole-4-sulfonyl chloride is a versatile and valuable building block in medicinal chemistry. While direct biological data on this specific compound is limited, its utility as a synthetic intermediate for preparing a wide array of biologically active sulfonamide derivatives is well-documented. The demonstrated efficacy of these derivatives, particularly as enzyme inhibitors targeting pathways crucial in cancer and other diseases, underscores the importance of 1,3-Benzothiazole-4-sulfonyl chloride in the development of novel therapeutics. Further research into the direct biological activities of this core compound and the expansion of its derivative library hold significant promise for future drug discovery efforts.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Benzothiazole-4-sulfonyl Chloride synthesis - chemicalbook [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
